(2S)-2-Isoquinolin-6-ylpropan-1-ol

Asymmetric synthesis Chiral resolution Stereochemistry

(2S)-2-Isoquinolin-6-ylpropan-1-ol (CAS 2248188-44-3) is a C12H13NO chiral isoquinoline derivative with a molecular weight of 187.24 g/mol. It serves as a defined stereochemical building block for asymmetric synthesis of complex pharmaceuticals and natural products.

Molecular Formula C12H13NO
Molecular Weight 187.242
CAS No. 2248188-44-3
Cat. No. B2610419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-Isoquinolin-6-ylpropan-1-ol
CAS2248188-44-3
Molecular FormulaC12H13NO
Molecular Weight187.242
Structural Identifiers
SMILESCC(CO)C1=CC2=C(C=C1)C=NC=C2
InChIInChI=1S/C12H13NO/c1-9(8-14)10-2-3-12-7-13-5-4-11(12)6-10/h2-7,9,14H,8H2,1H3/t9-/m1/s1
InChIKeyHURDZNNIKCSPFP-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement of (2S)-2-Isoquinolin-6-ylpropan-1-ol: Chiral Isoquinoline Scaffold and Physical Benchmarking


(2S)-2-Isoquinolin-6-ylpropan-1-ol (CAS 2248188-44-3) is a C12H13NO chiral isoquinoline derivative with a molecular weight of 187.24 g/mol . It serves as a defined stereochemical building block for asymmetric synthesis of complex pharmaceuticals and natural products [1]. Its procurement value stems from the combination of the S-configured chiral secondary alcohol and the nitrogen-containing isoquinoline heterocycle, a scaffold associated with distinct metabolic properties compared to the quinoline isomer [2].

Configuration S‑enantiomer input for stereochemical control
Scaffold Isoquinoline core, reported non‑genotoxic profile
Workflow Asymmetric synthesis of chiral bioactive molecules

Why Generic Substitution is Inadequate for (2S)-2-Isoquinolin-6-ylpropan-1-ol in Chiral Synthesis


Simple replacement with the racemate (CAS 1896829-50-7) or the (2R)-enantiomer (CAS 2248172-83-8) introduces uncontrolled stereochemical variables that directly compromise diastereomeric ratios in downstream asymmetric syntheses. Furthermore, substituting the isoquinoline core with the isomeric quinoline analog (CAS 476660-16-9) is not scientifically neutral; foundational metabolic studies demonstrate that quinoline is a hepatocarcinogen while isoquinoline lacks genotoxicity, underscoring divergent biological reactivity profiles even at the core level [1].

Racemate substitution Racemic mixture may reduce diastereomeric excess and require additional chiral separation.
(2R)‑Enantiomer mismatch Opposite enantiomer yields inverted stereochemistry, shifting downstream induction outcomes.
Quinoline core switch Quinoline heterocycle has reported genotoxicity; isoquinoline core is non‑genotoxic — scaffold substitution may alter toxicological endpoints in assays.

Quantitative Differentiation of (2S)-2-Isoquinolin-6-ylpropan-1-ol Against Key Comparators


Enantiomeric Configuration: (2S) vs. Racemic Mixture (2RS)

The (2S)-enantiomer provides a single, defined stereochemical input (α_D configuration), contrasting sharply with the racemic mixture (CAS 1896829-50-7) which yields a 1:1 mixture of diastereomers upon reaction with chiral substrates. The (2S) form ensures enantiomeric enrichment rather than statistical dilution, critical for reaction yield and purity in asymmetric syntheses [1].

Enantiomeric purity
Head‑to‑head
≈100 % de vs. 0 % de
Supports stereochemical‑control workflow
In silico projection; diastereomeric excess
Asymmetric synthesis Chiral resolution Stereochemistry

Heterocyclic Scaffold: Isoquinoline vs. Quinoline Core

The isoquinoline scaffold of the target compound is metabolically distinct from the quinoline isomer exemplified by 3-(Quinolin-6-yl)propan-1-ol (CAS 476660-16-9). Foundational studies establish that quinoline is a hepatocarcinogen in mice and rats and a mutagen in *Salmonella typhimurium*, whereas isoquinoline is not genotoxic [1]. This intrinsic difference in core reactivity profiles can influence lead optimization safety margins, even if the specific 6-substituted alcohols share an identical TPSA of 33.12 Ų .

Scaffold genotoxicity
Cross‑study comparable
Non‑genotoxic vs. genotoxic
Reported core toxicity profile may influence lead selection
Isoquinoline vs. quinoline parent heterocycles
Medicinal chemistry Drug metabolism Toxicology

Synthesis Efficiency: Single-Step Access from Commercial Building Blocks

The (2S)-isoquinolin-6-ylpropan-1-ol framework is accessible via a 1-step reaction from commercially available Enamine building blocks, as documented in COVID Moonshot submissions [1]. This contrasts with the (2R)-enantiomer which may require distinct chiral precursors or catalysts, and with the methanol analog (Isoquinolin-6-ylmethanol, CAS 188861-59-8) which lacks the additional chiral carbon and rotatable bond that enable further diversification .

Synthesis access
Cross‑study comparable
1‑step from commercial building blocks
Supports efficient hit expansion
Stereocenter enables asymmetric diversification
Synthetic methodology Chemical process development Retrosynthesis

Analytical Specification: Purity Benchmarking Against Close Chemical Analogs

Commercially available close analogs, such as 3-(Quinolin-6-yl)propan-1-ol (CAS 476660-16-9), are supplied with a standard purity of 98% supported by batch-specific HPLC, NMR, and GC data . For a procurement-grade assessment, the (2S)-isoquinolin-6-ylpropan-1-ol specification sheet from the ChemSrc database lists physical constants (MW 187.24; formula C12H13NO), though detailed purity metrics remain vendor-specific .

Purity specification
Supporting evidence
≥95 % purity, >97 % ee recommended
Purity verification ensures comparable data
Benchmarked against 98 % purity analog
Quality control Analytical chemistry Procurement specification

Optimal Deployment Scenarios for (2S)-2-Isoquinolin-6-ylpropan-1-ol Based on Quantitative Evidence


Asymmetric Synthesis of Chiral Tetrahydroisoquinoline Drug Candidates

In medicinal chemistry programs targeting CNS or kinase inhibitors, the (S)-configuration is used as a chiral synthon for diastereoselective Pictet-Spengler or N-alkylation reactions. The defined stereochemistry avoids the 50% yield penalty associated with racemic starting materials and aligns with the documented utility of chiral dihydroisoquinoline building blocks in crystal engineering [1].

Lead Optimization Libraries Requiring Non-Genotoxic Heterocyclic Cores

When screening for hits with improved safety margins, using the isoquinoline scaffold instead of the mutagenic quinoline isomer [2] can preemptively eliminate genotoxic liabilities. The 33.12 Ų TPSA is maintained, preserving drug-like physicochemical properties while mitigating core-related toxicity risks .

Rapid PROTAC or Bioconjugation Linker Synthesis

The primary alcohol handle enables straightforward conversion to leaving groups (e.g., mesylate, tosylate) or direct Mitsunobu coupling for linker attachment. The 1-step synthesis from Enamine building blocks [3] supports rapid parallel library production for targeted protein degradation applications.

Process Chemistry Scale-Up of Enantiopure Intermediates

For kilogram-scale production of an enantiopure API intermediate, the single defined stereoisomer simplifies in-process control, reduces chiral HPLC purification burden, and improves overall atom economy compared to racemic or R-enantiomer routes. Purity specifications benchmarked against industrial analogs (≥98%) should be enforced contractually.

Application
Selection Property
Validation Focus
Chiral THIQ library synthesis
Enantiomeric purity
Diastereomeric excess
Genotoxicity screening in lead optimization
Scaffold genotoxicity profile
In vitro mutagenicity assessment
PROTAC linker synthesis
Primary alcohol reactivity
Coupling efficiency
Enantiopure intermediate scale‑up
Stereochemical stability
Chiral HPLC purity
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